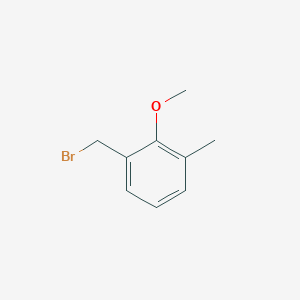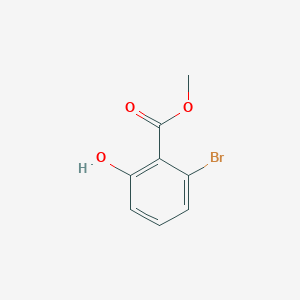
2-Methoxy-3-methylbenzyl bromide
概要
説明
作用機序
Target of Action
2-Methoxy-3-methylbenzyl bromide is an aromatic building block used in the preparation of pharmaceutical and agrochemical components . It doesn’t have a specific biological target but is used as a reagent in chemical reactions to synthesize other compounds that do have specific targets.
Mode of Action
The compound is a benzyl bromide derivative, which means it can participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile . This reaction can occur via an SN1 or SN2 pathway, depending on the conditions and the specific nucleophile used .
Biochemical Pathways
As a chemical reagent, this compound doesn’t directly interact with biochemical pathways. It has been used in the synthesis of hepatitis c virus polymerase inhibitors , which would interfere with the replication of the Hepatitis C virus.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions. For example, it has been used in the synthesis of a benzyl parabanate derivative for the treatment of metabolic disorders .
Action Environment
The efficacy and stability of this compound, like other chemical reagents, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored at ambient temperature . Safety precautions should be taken to avoid breathing vapors and contact with skin and eyes .
生化学分析
Biochemical Properties
It is known that benzylic halides, such as 2-Methoxy-3-methylbenzyl bromide, can undergo nucleophilic substitution reactions . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Molecular Mechanism
It is known that benzylic halides can undergo free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzyl bromide can be synthesized through the bromination of 2-methoxy-3-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 2-Methoxy-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Major Products Formed:
科学的研究の応用
2-Methoxy-3-methylbenzyl bromide is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
類似化合物との比較
3-Methoxybenzyl bromide: Similar in structure but lacks the methyl group at the 3-position.
2-Methylbenzyl bromide: Similar in structure but lacks the methoxy group at the 2-position.
4-Methoxybenzyl bromide: Similar in structure but has the methoxy group at the 4-position instead of the 2-position.
Uniqueness: 2-Methoxy-3-methylbenzyl bromide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds .
特性
IUPAC Name |
1-(bromomethyl)-2-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQMITNJIJERTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560193 | |
| Record name | 1-(Bromomethyl)-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122950-66-7 | |
| Record name | 1-(Bromomethyl)-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-3-methylbenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)










![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)
